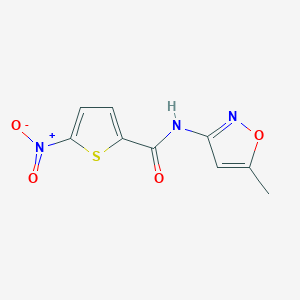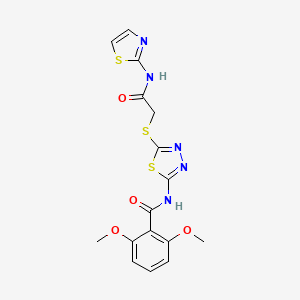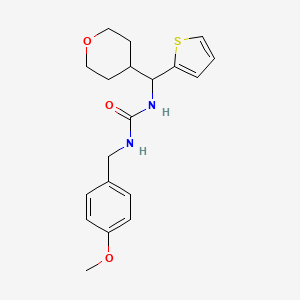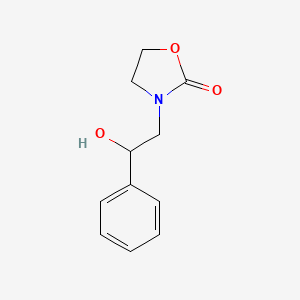
3-Bromo-5-tert-butylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-tert-butylbenzene-1,2-diol, also known as 3,5-Di-tert-butylcatechol, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is insoluble in water .
Synthesis Analysis
The compound can be synthesized from ortho-phenylenediamine and tert-butanol in a one-step process . It serves as an organic synthesis intermediate and a pharmaceutical intermediate, and can be used in laboratory research and chemical production processes .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-tert-butylbenzene-1,2-diol is C10H13BrO2 . Its molecular weight is 245.113 .Chemical Reactions Analysis
3,5-Di-tert-butylbromobenzene can act as a bromination reagent in organic synthesis, serving as a source of bromine atoms for substitution reactions . It can dissolve in organic solvents such as ether and benzene, but it is insoluble in water . It can undergo substitution reactions, such as electrophilic substitution and nuclear magnetic (aromatic) substitution .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 288.7±35.0 °C at 760 mmHg . The flash point is 128.4±25.9 °C .Mechanism of Action
Safety and Hazards
Future Directions
The compound can serve as an organic synthesis intermediate and a pharmaceutical intermediate, primarily used in laboratory research and chemical synthesis processes . According to quantum chemical DFT calculations, high reaction orders are caused by the participation of clustered polybromide anions Br2n−1– in transition states . This suggests potential future directions for research into the compound’s reactivity and mechanism of action.
Relevant Papers The relevant papers retrieved provide information on the compound’s MSDS, density, melting point, boiling point, structure, formula, and molecular weight . Further details on the compound’s properties and applications can be found in these papers .
properties
IUPAC Name |
3-bromo-5-tert-butylbenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWHVLKOISKVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2981929.png)
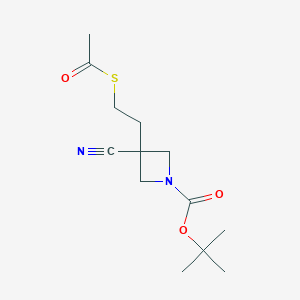

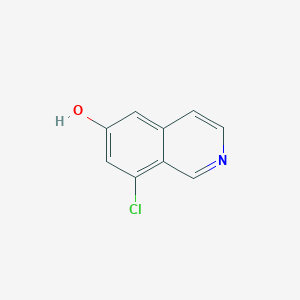
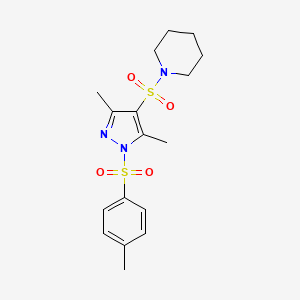
![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)
![6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2981938.png)

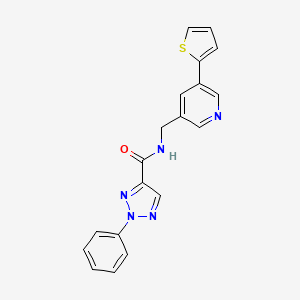
![(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2981943.png)
